molecular formula C14H18O4 B1603260 Ethyl isobutyl phthalate CAS No. 94491-96-0

Ethyl isobutyl phthalate

Cat. No.: B1603260
CAS No.: 94491-96-0
M. Wt: 250.29 g/mol
InChI Key: POXXQVSKWJPZNO-UHFFFAOYSA-N
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Description

Ethyl isobutyl phthalate is an organic compound belonging to the family of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like this compound are widely used in the production of polyvinyl chloride (PVC) products, including tubes, adhesives, and personal care products .

Mechanism of Action

Target of Action

Ethyl isobutyl phthalate, like other phthalates, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism . Phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including this compound, are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The degradation pathways of phthalates involve the induction and promotion of inflammation, oxidative stress, and apoptosis .

Pharmacokinetics

Phthalates in general are known to have low to moderate reproducibility of their biomarkers across pregnancy . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of phthalates can vary significantly, impacting their bioavailability .

Result of Action

Phthalates are known to induce deleterious effects on organism health, including reproductive toxicity, cardiotoxicity, hepatotoxicity, nephrotoxicity, teratogenicity, and tumor development .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

Biochemical Analysis

Cellular Effects

Some studies suggest that phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . They can also dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Molecular Mechanism

The molecular mechanism of action of ethyl isobutyl phthalate is not well-defined. It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Temporal Effects in Laboratory Settings

It has been observed that exposure to some phthalates may be decreasing, while exposure to replacements, such as di(2-ethylhexyl)terephthalate (DEHTP), is increasing .

Dosage Effects in Animal Models

Research on other phthalates has shown that exposure can lead to various health effects, with potential differences observed at different dosage levels .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways in the body. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) from the stomach until excretion through urine .

Transport and Distribution

It is known that phthalates can leach from the items that contain them, facilitating transfer into the human body, with oral exposure being the most common route .

Preparation Methods

Ethyl isobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol and ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid, sulfonated graphene, or iron (III) chloride. The process yields water as a byproduct . Industrial production methods often employ continuous esterification processes to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl isobutyl phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (isobutanol and ethanol).

    Oxidation: Under oxidative conditions, the compound can be converted into phthalic acid derivatives.

    Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions are phthalic acid and its derivatives .

Scientific Research Applications

Ethyl isobutyl phthalate has several scientific research applications:

Comparison with Similar Compounds

Ethyl isobutyl phthalate is similar to other phthalates such as:

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisobutyl phthalate
  • Di(2-ethylhexyl) phthalate

Compared to these compounds, this compound has unique properties that make it suitable for specific applications, such as its particular balance of flexibility and durability in PVC products .

Properties

IUPAC Name

1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXXQVSKWJPZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620537
Record name Ethyl 2-methylpropyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94491-96-0
Record name 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94491-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylpropyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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